molecular formula C18H13N3OS2 B2455395 (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 849484-39-5

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2455395
CAS No.: 849484-39-5
M. Wt: 351.44
InChI Key: JCPHDXUKQCQOEE-BQYQJAHWSA-N
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Description

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring an imidazo[2,1-b]thiazole ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common route includes the formation of the imidazo[2,1-b]thiazole core, followed by the introduction of the phenyl and thiophene groups. The final step involves the formation of the acrylamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acrylamide moiety can produce the corresponding amine.

Scientific Research Applications

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The imidazo[2,1-b]thiazole ring is known to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or pyridine rings

Properties

IUPAC Name

(E)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17(8-7-15-2-1-10-23-15)19-14-5-3-13(4-6-14)16-12-21-9-11-24-18(21)20-16/h1-12H,(H,19,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPHDXUKQCQOEE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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